molecular formula C6H7N<br>C6H7N<br>(C5H4N)CH3 B576944 4-(Trideuteriomethyl)pyridine CAS No. 10259-18-4

4-(Trideuteriomethyl)pyridine

Cat. No.: B576944
CAS No.: 10259-18-4
M. Wt: 93.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-N
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Description

4-(Trideuteriomethyl)pyridine is a deuterated derivative of pyridine, a heterocyclic organic compound. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methyl group attached to the pyridine ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.

Scientific Research Applications

4-(Trideuteriomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanism studies due to the presence of deuterium atoms.

    Biology: The compound can be used to study metabolic pathways and enzyme kinetics.

    Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: The compound is used in the synthesis of deuterated materials and as a standard in nuclear magnetic resonance (NMR) spectroscopy

Safety and Hazards

4-(Trideuteriomethyl)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The first method for catalytic asymmetric allylic 4-pyridinylation reactions using 4-CN-pyridine under electrochemical conditions has been shown . This indicates potential future directions in the research and application of pyridine compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trideuteriomethyl)pyridine typically involves the introduction of deuterium atoms into the methyl group of pyridine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the methyl group, followed by its attachment to the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange reactions or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Trideuteriomethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Trideuteriomethyl)pyridine involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be utilized to study reaction mechanisms and metabolic processes in greater detail .

Comparison with Similar Compounds

    Pyridine: The non-deuterated parent compound.

    3-(Trideuteriomethyl)pyridine: A similar compound with the deuterated methyl group at a different position.

    2-(Trideuteriomethyl)pyridine: Another positional isomer.

Uniqueness: 4-(Trideuteriomethyl)pyridine is unique due to the specific placement of the deuterated methyl group at the 4-position on the pyridine ring. This positional specificity can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3
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InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=NC=C1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID4021892
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Molecular Weight

93.13 g/mol
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Physical Description

4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992), Liquid, Colorless liquid with an obnoxious, sweetish odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

292.8 °F at 760 mmHg (NTP, 1992), 145 °C at 760 mm Hg, 144-145 °C
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Flash Point

134 °F (NTP, 1992), 57 °C, 134 °F (57 °C) (Open cup), 39 °C (102 °F) (Closed cup), 57 °C o.c.
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Solubility

Miscible with water at 20 °C, Soluble in alcohol, ether, Soluble in acetone, carbon tetrachloride, Solubility in water: miscible
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Density

0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9548 g/cu cm at 20 °C, Relative density (water = 1): 0.96
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Vapor Density

3.2 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.76
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Color/Form

Colorless liquid

CAS No.

108-89-4
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Melting Point

38.5 °F (NTP, 1992), 3.68 °C, 3.7 °C
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